Cinnamyl alcohol

概述

描述

Cinnamyl alcohol (CAS 104-54-1), a phenylpropanoid compound, is a naturally occurring aromatic alcohol with a sweet, spicy odor reminiscent of cinnamon. It is a key intermediate in the monolignol biosynthetic pathway, where it is synthesized via the reduction of cinnamaldehyde by this compound dehydrogenase (CAD) . In plants such as Prunus mume, this compound serves as a precursor for lignin and contributes to floral scent profiles, particularly in cultivars like 'Fenp' and 'Jia,' which exhibit higher CAD activity and this compound accumulation . Industrially, it is valued as a fragrance in cosmetics, a flavoring agent in food, and a versatile building block for synthesizing pharmaceuticals, agrochemicals, and cinnamyl esters .

准备方法

化学反应分析

Autoxidation in Air

Cinnamyl alcohol undergoes rapid autoxidation upon air exposure, forming sensitizing agents:

-

Primary products : Cinnamaldehyde (major product), epoxy this compound, and cinnamic acid .

-

Sensitization potency : Epoxy this compound exhibits the highest sensitizing activity (LLNA EC₃ = 0.4%), followed by cinnamal (EC₃ = 1.5%) .

-

Commercial samples : Contain up to 1.5% cinnamal initially, accelerating further oxidation .

Table 1: Autoxidation Products and Reactivity

| Product | Formation Rate | Sensitization Potency (LLNA EC₃) |

|---|---|---|

| Cinnamal | High | 1.5% |

| Epoxy this compound | Moderate | 0.4% |

| Cinnamic acid | Low | Not detected |

Catalytic Oxidation

Bimetallic catalysts enable selective oxidation to cinnamaldehyde:

-

Au-Pd/TiO₂ : At 120°C and 100% O₂, selectivity reaches 59% but causes rapid Pd leaching and catalyst deactivation .

-

Ag-Co/S : Achieves 90% conversion and 99% selectivity for cinnamaldehyde under O₂ at ambient pressure .

-

Byproducts : 3-phenyl-1-propanol (via hydrogenation) and trans-β-methylstyrene (via decarbonylation) .

Table 2: Catalytic Oxidation Performance

| Catalyst | Temperature (°C) | O₂ Concentration | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Au-Pd/TiO₂ | 120 | 100% | 41 → 19* | 59 (cinnamal) |

| Ag-Co/S | 80 | 21% (air) | 90 | 99 (cinnamal) |

| *Deactivation observed over 7 hours. |

Enzymatic Oxidation

Human metabolic pathways produce reactive haptens:

-

Liver microsomes : Generate cinnamal, epoxy this compound, and cinnamic acid via CYP450-mediated oxidation .

-

Skin bioactivation : Forms cinnamal and epoxy derivatives, triggering allergic contact dermatitis .

Metabolic Pathways

This compound acts as a prohapten, requiring metabolic activation:

Allylic Etherification

Indium triflate (In(OTf)₃) catalyzes allylic substitution with alcohols:

-

Products : Branched allyl ethers (e.g., 3-phenyl-2-propenyl methyl ether) dominate at low catalyst loadings .

Thermal Stability & Reactivity

科学研究应用

Pharmacological Applications

Cinnamyl alcohol has been investigated for its therapeutic properties, particularly in the context of inflammation and infection.

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a sepsis model using mice, administration of this compound resulted in a notable increase in survival rates from 50% to 70% compared to untreated controls. This effect was attributed to the inhibition of inflammatory cytokines such as IL-1β and IL-18, which are critical in the inflammatory response during sepsis .

Table 1: Effects of this compound on Sepsis-Induced Inflammation

| Treatment Group | Survival Rate (%) | IL-1β (pg/mL) | IL-18 (pg/mL) |

|---|---|---|---|

| Control | 100 | N/A | N/A |

| Sepsis Model | 50 | 169.20 | 216.50 |

| This compound | 70 | 120.90 | 172.50 |

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various pathogens, suggesting its potential use as a natural preservative in food products and cosmetics .

Cosmetic Applications

Due to its pleasant aroma and antimicrobial properties, this compound is commonly used in the cosmetic industry.

Skin Absorption Studies

Research indicates that this compound is absorbed through the skin, with studies showing that approximately 34% of it can penetrate human skin under occluded conditions . This property makes it suitable for use in topical formulations where skin penetration is desired.

Table 2: Skin Absorption of this compound

| Condition | Absorption Rate (%) |

|---|---|

| Non-Occluded | 34 |

| Occluded | 66 |

Food Industry Applications

This compound's flavor profile makes it a valuable ingredient in the food industry.

Flavoring Agent

As a flavoring agent, this compound contributes to the characteristic taste of cinnamon-flavored products. Its safety profile has been assessed, indicating low toxicity levels when used appropriately .

Bioactivation Studies

A study focused on the bioactivation of this compound revealed that it could undergo metabolic transformations when applied to human skin models, leading to various metabolites . This insight is crucial for understanding its safety and efficacy in cosmetic formulations.

Pharmacological Investigations

Further pharmacological studies have shown that this compound does not exhibit cytotoxic effects in vitro, reinforcing its potential as a safe ingredient in pharmaceutical applications .

作用机制

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Properties

Table 1: Key Properties of Cinnamyl Alcohol and Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₀O | 250 | Slightly soluble | Allylic alcohol |

| Cinnamaldehyde | C₉H₈O | 248 | Insoluble | Aldehyde |

| Cinnamic acid | C₉H₈O₂ | 300 | Poorly soluble | Carboxylic acid |

| Cinnamyl acetate | C₁₁H₁₂O₂ | 265 | Insoluble | Ester |

| Hydrothis compound | C₉H₁₂O | 219 | Slightly soluble | Saturated alcohol |

Structural Insights :

- This compound and cinnamaldehyde share an unsaturated propenyl side chain but differ in functional groups (alcohol vs. aldehyde). This difference dictates their reactivity; this compound is oxidized to cinnamaldehyde, while cinnamaldehyde is reduced to this compound .

- Cinnamyl acetate , an ester derivative of this compound, exhibits enhanced volatility and is a key aroma compound in Prunus mume blossoms .

Pathway Comparisons :

- This compound is synthesized via CAD-mediated reduction of cinnamaldehyde in plants and via CAR in engineered Escherichia coli . In contrast, hydrothis compound (a saturated analog) is produced through hydrogenation of this compound or via microbial pathways .

- Cinnamyl acetate formation requires esterification of this compound with acetyl-CoA, a process optimized in Geobacillus subterraneus esterase at 50°C .

Production Methods and Yields

Table 3: Production Efficiency of this compound vs. Derivatives

Key Contrasts :

生物活性

Cinnamyl alcohol (CA), a naturally occurring aromatic compound found in cinnamon oil, has garnered significant attention due to its diverse biological activities. This article delves into the biological mechanisms, therapeutic applications, and relevant research findings regarding this compound, supported by data tables and case studies.

Chemical Structure and Properties

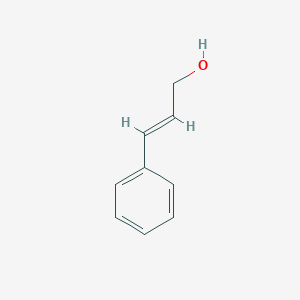

This compound is an organic compound with the chemical formula . It is a colorless liquid at room temperature and possesses a sweet, floral aroma. Its structure includes a phenyl group attached to a propenyl chain, which contributes to its biological activity.

Biological Activities

This compound exhibits multiple biological activities, including:

- Anti-Adipogenic Effects : Recent studies have shown that CA can inhibit adipogenesis in 3T3-L1 preadipocytes. Treatment with CA significantly reduced lipid accumulation and downregulated key adipogenic markers such as PPARγ and C/EBPα. The mechanism involves the inhibition of AMPKα and ERK1/2 signaling pathways, leading to cell cycle arrest in the G0/G1 phase .

- Anti-Inflammatory Properties : In a sepsis model using mice, administration of CA improved survival rates from 50% in untreated groups to 70% in those treated with CA. Histopathological analyses revealed that CA mitigated inflammatory responses in vital organs such as the liver and lungs, reducing levels of pro-inflammatory cytokines IL-1β and IL-18 .

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, surpassing those of its precursor, cinnamaldehyde. It effectively reduced malondialdehyde (MDA) production, indicating its potential in combating oxidative stress .

Case Studies and Experimental Data

-

Adipogenesis Inhibition Study :

- Objective : To evaluate the effect of CA on adipogenesis.

- Method : 3T3-L1 cells were treated with varying concentrations of CA (6.25–25 μM) for 8 days.

- Results :

- Lipid accumulation was significantly inhibited.

- Downregulation of adipogenic markers was observed.

- Cell cycle analysis indicated arrest at G0/G1 phase.

Concentration (μM) Lipid Accumulation (%) PPARγ Expression (Relative Units) Control 100 1.0 6.25 75 0.8 12.5 50 0.5 25 30 0.3 -

Sepsis Model Study :

- Objective : To assess the protective effects of CA in septic mice.

- Method : Mice were administered CA prior to sepsis induction.

- Results :

- Survival rate improved from 50% to 70%.

- Significant reduction in inflammatory markers.

Group Survival Rate (%) IL-1β Level (pg/mL) IL-18 Level (pg/mL) Control 100 N/A N/A Sepsis Model 50 169.20 216.50 Model + this compound 70 120.90 172.50

This compound's biological activities can be attributed to its interaction with various molecular pathways:

- Adipogenesis Regulation : By inhibiting key transcription factors and signaling pathways involved in fat cell differentiation, CA effectively reduces fat accumulation .

- Inflammation Modulation : CA reduces the expression of inflammatory cytokines through inhibition of the NLRP3 inflammasome pathway, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Defense : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, making it beneficial for various health conditions related to oxidative damage .

常见问题

Q. Basic: What are the key methodologies for synthesizing cinnamyl alcohol via catalytic hydrogenation of cinnamaldehyde?

This compound is primarily synthesized through selective hydrogenation of cinnamaldehyde. Key methodologies involve optimizing catalyst systems (e.g., Pt-, Ru-, or non-precious metal-based catalysts) and reaction conditions (temperature: 50–120°C; pressure: 1–5 MPa H₂). Supports like TiO₂ or Al₂O₃ and promoters (Fe, Sn) enhance selectivity by modulating electronic and geometric properties of active sites. Analytical methods such as TLC or GC-MS are used to monitor reaction progress and quantify yields .

Q. Basic: How can researchers quantify this compound levels in plant tissues during lignin biosynthesis studies?

Quantitative PCR (qPCR) with the 2-ΔΔCT method is used to measure expression levels of this compound dehydrogenase (CAD) genes, which correlate with this compound production. Additionally, HPLC or GC-MS can directly quantify this compound in plant extracts. For enzyme activity assays, CAD isoforms are purified and tested via spectrophotometry by monitoring NADPH oxidation at 340 nm .

Q. Advanced: How can non-precious metal catalysts be optimized for selective hydrogenation of cinnamaldehyde to this compound?

Optimization focuses on:

- Support engineering : Mesoporous SiO₂ or carbon-based supports improve metal dispersion and stability.

- Promoter effects : Adding Fe or Sn modifies adsorption strength of the C=O group in cinnamaldehyde, favoring alcohol formation over hydrocarbon byproducts.

- Reduction protocols : Controlled thermal reduction (e.g., H₂ flow at 300°C) enhances catalytic activity.

Recent studies highlight Co-Fe bimetallic systems achieving >80% selectivity at 80°C and 2 MPa H₂ .

Q. Advanced: How do CAD gene family members differ in function across plant species, and what phylogenetic tools validate these differences?

CAD gene families exhibit functional divergence, with isoforms like BdCAD5 (in Brachypodium) and AmCAD (in Agropyron mongolicum) driving lignin biosynthesis. Phylogenetic analysis using maximum likelihood or Bayesian inference clusters CADs into clades based on substrate specificity (e.g., coniferyl vs. sinapyl alcohol synthesis). Structural modeling (e.g., SWISS-MODEL) and enzyme kinetics (Km, Vmax for cinnamyl aldehydes) further differentiate isoforms. For example, BdCAD5 has a lower Km for coniferyl aldehyde (0.8 mM) compared to BdCAD3 (2.5 mM), indicating higher catalytic efficiency .

Q. Advanced: What experimental strategies resolve contradictions in catalytic oxidation studies of this compound?

Discrepancies in oxidation outcomes (e.g., conversion rates and product selectivity) arise from oxidant-catalyst interactions. For example:

- Benzoyl peroxide with Ce-MOF yields 15% conversion to cinnamaldehyde (56% selectivity) due to radical-mediated pathways.

- tert-Butyl peroxide increases conversion to 47% via nucleophilic oxidation mechanisms.

Controlled experiments varying pH (5.2–9.5), temperature (30–50°C), and oxidant-catalyst ratios are critical to reconciling data. Kinetic isotope effects (KIEs) and DFT simulations further elucidate mechanistic pathways .

Q. Advanced: How can two-phase bioconversion systems enhance this compound yields in microbial transformations?

Organic solvent-water systems (e.g., hexane/buffer) improve substrate solubility and reduce toxicity to microbial cells (e.g., Sphingomonas sp. Z45). Key parameters:

- Solvent selection : LogP >3 solvents (e.g., decane) minimize phase mixing and cell membrane disruption.

- Operational conditions : 30°C, 200 rpm, and 12-hour incubation increase conversion to 88% (vs. 47% in aqueous systems).

In-situ product recovery via solvent phase separation further boosts yields .

Q. Advanced: What methodologies identify substrate inhibition in CAD enzymes, and how can this be mitigated?

Substrate inhibition is detected via kinetic assays showing reduced activity at high cinnamyl aldehyde concentrations (>5 mM). Strategies to mitigate inhibition include:

- Site-directed mutagenesis : Modifying substrate-binding residues (e.g., Phe176 in Arabidopsis CAD) reduces steric hindrance.

- Cofactor engineering : NADPH analogs with higher binding affinity stabilize the enzyme-substrate complex.

Studies on Phryma leptostachya CADs demonstrate that mutations in the catalytic pocket (e.g., Q123A) reduce inhibition by 40% .

Q. Advanced: How do temperature and pH affect the redox activity of CAD isoforms in lignin biosynthesis?

Optimal activity varies by isoform:

- BdCAD5 : Reduction of coniferyl aldehyde peaks at pH 5.2 and 50°C.

- BdCAD3 : Oxidative activity (coniferyl alcohol → aldehyde) is highest at pH 9.5 and 50°C.

Buffered assays (citrate-phosphate for acidic pH; Tris-HCl for alkaline) and pre-incubation at target temperatures ensure reproducible kinetic measurements. Thermal stability studies (CD spectroscopy) reveal BdCAD5 retains >80% activity after 1 hour at 50°C .

属性

IUPAC Name |

(E)-3-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCCDEMITAIZTP-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Record name | cinnamyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314144 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

126 °C | |

| Record name | Cinnamyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0397 @ 35 °C/35 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

4407-36-7, 104-54-1 | |

| Record name | trans-Cinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cinnamyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YOP444F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

33 °C | |

| Record name | 3-PHENYL-2-PROPEN-1-OL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-Cinnamyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。